N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 920366-74-1
Cat. No.: VC8318612
Molecular Formula: C21H20N4O4
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920366-74-1 |
|---|---|
| Molecular Formula | C21H20N4O4 |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-1-[2-(3-methylanilino)-2-oxoethyl]-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C21H20N4O4/c1-14-4-3-5-16(12-14)22-19(26)13-25-20(27)11-10-18(24-25)21(28)23-15-6-8-17(29-2)9-7-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,28) |
| Standard InChI Key | LYCXYGHQAYQXJN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC |
Introduction
N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound belonging to the pyridazine derivative class. It features a unique structural arrangement, including a methoxyphenyl group and a methylphenylcarbamoyl moiety attached to a dihydropyridazine core. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.
Structural Features
-
Core Structure: The compound is built around a 1,6-dihydropyridazine ring, which is a key component of its pharmacological activity.
-
Substituents: It includes a 4-methoxyphenyl group and a 3-methylphenylcarbamoyl moiety, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These steps may include:
-
Condensation Reactions: To form the carbamoyl linkage.
-
Cyclization Reactions: To create the pyridazine ring.
-
Purification Techniques: Such as chromatography to ensure high purity of the final product.
Biological Activity and Potential Applications
Compounds with similar structures to N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide often exhibit significant biological activities. These include potential anticancer properties by interacting with enzymes or receptors involved in cancer pathways. The presence of electron-withdrawing groups can influence its reactivity and interaction with biological targets.
Research Findings and Data
While specific data on N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is limited, compounds with similar structures have shown promising results in biological assays. For instance, related pyridazine derivatives have demonstrated activity against kinases and other enzymes involved in cancer pathways.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(4-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide | Not specified | Methoxyphenyl and methylphenylcarbamoyl groups | Potential anticancer activity |
| 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | Not specified | Difluorophenyl group | Anticancer activity against kinases |
| 5-amino-N-(2-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide | C19H20N6O3 | Triazole ring, amine group | Potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume